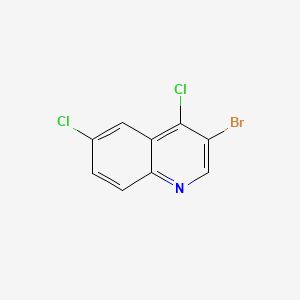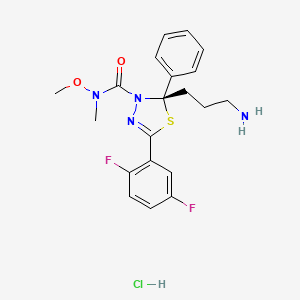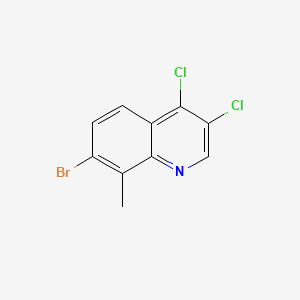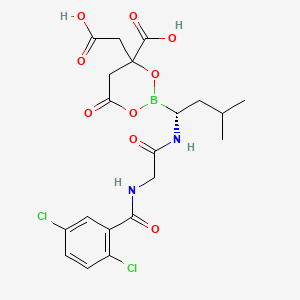
3-Bromo-4,6-dichloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,6-dichloroquinoline is a heterocyclic organic compound . It has a molecular weight of 276.95 . The compound is off-white in color and is typically stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-4,6-dichloroquinoline is1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H . This indicates that the compound has a bromine atom at the 3rd position and chlorine atoms at the 4th and 6th positions of the quinoline ring . Physical And Chemical Properties Analysis
3-Bromo-4,6-dichloroquinoline is an off-white solid . It has a molecular weight of 276.95 . The compound is typically stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Synthesis of Related Quinoline Compounds : 3-Bromo-4,6-dichloroquinoline is used as an intermediate in the synthesis of various quinoline derivatives, which are important for the development of biologically active compounds. This includes the synthesis of 2,3-Dichloroquinoline (Sabol, Owen, & Erickson, 2000), 6-Bromo-4-methylquinolin-2(1H)-one (Wlodarczyk et al., 2011), and other brominated quinoline compounds for biomedical applications (Wang et al., 2015).
Development of Antibacterial Agents : Quinoline derivatives synthesized using 3-Bromo-4,6-dichloroquinoline have been evaluated for their antibacterial properties. For instance, a study on the synthesis and evaluation of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one highlighted its potential as an antibacterial agent (Ouerghi et al., 2021).
Pharmaceutical Research and Drug Synthesis : Various intermediates for pharmaceuticals, such as PI3K/mTOR inhibitors, are synthesized from compounds related to 3-Bromo-4,6-dichloroquinoline. This includes the synthesis of compounds like 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (Lei et al., 2015).
Synthesis of Quinoline Derivatives for Optical Properties : Quinoline derivatives synthesized using 3-Bromo-4,6-dichloroquinoline have been investigated for their optical properties, which are significant in material sciences (Hu, Zhang, & Thummel, 2003).
Crystal Structure and Molecular Interactions Analysis : Studies have been conducted to understand the crystal structure and molecular interactions of quinoline derivatives, which are crucial for the development of novel materials and drugs (Zhou et al., 2022).
Fungitoxicity and Antimicrobial Studies : The fungitoxic and antimicrobial properties of quinoline derivatives have been explored, offering potential applications in agriculture and medicine (Gershon, Clarke, & Gershon, 1996).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
. Quinoline derivatives are known to interfere with various biochemical pathways, but the specific pathways affected by this compound are yet to be determined.
Result of Action
. Understanding these effects requires detailed studies at the molecular, cellular, and organismal levels.
Propiedades
IUPAC Name |
3-bromo-4,6-dichloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDUYCZZSSQQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671174 |
Source


|
| Record name | 3-Bromo-4,6-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204810-05-8 |
Source


|
| Record name | Quinoline, 3-bromo-4,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4,6-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrimidinamine, 4-(4-chloro-6-methoxy-3H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B598466.png)


![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)



![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)



